molecular formula C18H17FN4O3S B2451959 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1172350-87-6

2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2451959
CAS No.: 1172350-87-6
M. Wt: 388.42
InChI Key: VHXJZHYTNYBTBX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of fluorine, pyridine, and piperidine moieties in its structure contributes to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the pyridin-3-ylsulfonyl group: This can be done through sulfonylation reactions using pyridine-3-sulfonyl chloride.

    Incorporation of the piperidin-4-yl group: This step may involve a nucleophilic substitution reaction where the piperidine ring is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyridin-3-ylsulfonyl and piperidin-4-yl groups contribute to its overall stability and bioavailability. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(4-Bromophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Uniqueness

The presence of the fluorine atom in 2-(4-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its biological activity and metabolic stability. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c19-15-5-3-13(4-6-15)17-21-22-18(26-17)14-7-10-23(11-8-14)27(24,25)16-2-1-9-20-12-16/h1-6,9,12,14H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXJZHYTNYBTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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